molecular formula C13H13F6NO2S B2400403 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 2059277-57-3

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2400403
CAS No.: 2059277-57-3
M. Wt: 361.3
InChI Key: VZDCLHWLKHSOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine is a compound that features both trifluoromethyl and benzenesulfonyl groups attached to a piperidine ring. The presence of trifluoromethyl groups enhances the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it a valuable molecule in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone, trifluoromethyl triflate, and various oxidizing or reducing agents .

Major Products

The major products formed from these reactions include trifluoromethylated derivatives, sulfoxides, sulfones, and substituted piperidines .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine involves the interaction of its trifluoromethyl groups with molecular targets. These interactions can enhance the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects . The pathways involved may include electron donor-acceptor complexes and single electron transfer reactions under specific conditions .

Properties

IUPAC Name

4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6NO2S/c14-12(15,16)9-4-6-20(7-5-9)23(21,22)11-3-1-2-10(8-11)13(17,18)19/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDCLHWLKHSOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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